molecular formula C5HF9O3 B1353859 2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid CAS No. 863090-89-5

2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid

Cat. No. B1353859
M. Wt: 280.04 g/mol
InChI Key: CZTBTZZANBJSLY-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid, also known as perfluoro-4-methoxybutanoic acid, is a perfluoroalkyl substance . It has been found as a contaminant in wastewater . It is a fluorine-containing gas that can be used as a chemical reagent .


Molecular Structure Analysis

The molecular formula of 2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid is C5HF9O3 . Its molecular weight is 280.04 g/mol . The InChI string representation of its structure is InChI=1S/C5HF9O3/c6-2(7,1(15)16)3(8,9)4(10,11)17-5(12,13)14/h(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid include a molecular weight of 280.04 g/mol , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 12 , and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 279.97819735 g/mol . The topological polar surface area is 46.5 Ų , and it has a heavy atom count of 17 .

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid derivatives have been utilized in the development of photosensitive synthetic ion channels. These channels can be optically gated, which means their permeability to ions can be controlled by light. This feature is particularly useful for creating light-induced controlled release systems, sensors, and information processing devices in nanofluidic applications (Ali et al., 2012).

Preparation of Enantiomerically Pure Derivatives

The compound has been used in the synthesis of enantiomerically pure derivatives. These derivatives are essential in the field of organic chemistry, particularly for creating compounds with specific chirality, which is a crucial factor in drug development and other applications where the orientation of molecules can impact their function (Gautschi et al., 1994).

Applications in Ferroelectric Liquid Crystals

A derivative of 2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid has been synthesized for use in ferroelectric liquid crystals (FLCs). FLCs are important in the development of advanced display technologies and other optical applications. The introduction of the trifluoromethyl group at the chiral center in FLCs can impact their physical properties, like spontaneous polarization and response time (Aoki & Nohira, 1997).

Polymerization Processes

This compound has also found applications in polymerization processes. For example, triflic acid and metal triflates have been used for the polymerization of cyclosiloxanes, and derivatives of 2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid can play a role in these processes. Such polymerization is crucial for creating various silicone-based materials, which have wide-ranging applications from medical devices to coatings and sealants (Yashiro et al., 2010).

Synthesis of Novel Fluorous Chemistry Compounds

In fluorous chemistry, which involves the use of perfluorocarbons or compounds containing multiple fluorine atoms, derivatives of 2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid have been used to synthesize novel compounds. These compounds have potential applications in medicinal chemistry, as they offer distinct physical and chemical properties due to their fluorine content (Nemes et al., 2010).

Alkylation Processes in Organic Synthesis

In organic synthesis, alkylation processes can be catalyzed by triflic acid using derivatives of 2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid. This method demonstrates the compound's application in refining and manipulating molecular structures to achieve specific chemical properties, which is valuable in the synthesis of complex organic compounds (Ren et al., 2012).

properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-(trifluoromethoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O3/c6-2(7,1(15)16)3(8,9)4(10,11)17-5(12,13)14/h(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTBTZZANBJSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500450
Record name Perfluoro(4-methoxybutanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid

CAS RN

863090-89-5
Record name Perfluoro(4-methoxybutanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-4-methoxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid
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Citations

For This Compound
2
Citations
F Dixit, B Barbeau, SG Mostafavi, M Mohseni - Journal of hazardous …, 2020 - Elsevier
Carcinogenic GenX chemicals, heptafluoropropylene-oxide-dimer-acid (HFPO-DA), have been recently detected in surface, ground and recycled water sources worldwide. However, …
Number of citations: 64 www.sciencedirect.com
F Dixit, B Barbeau, SG Mostafavi, M Mohseni - Science of the Total …, 2021 - Elsevier
Abstract Treatment technologies such as ion exchange (IX) process exhibit promising potentials for the removal of toxic per- and poly-fluoroalkyl substances (PFAS) from natural waters. …
Number of citations: 34 www.sciencedirect.com

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